Antazoline Sulfate
Overview
Description
Antazoline sulfate is a first-generation antihistamine with anticholinergic properties. It is commonly used to relieve nasal congestion and in eye drops, often in combination with naphazoline, to alleviate the symptoms of allergic conjunctivitis . The compound is known for its ability to block histamine H1 receptors, thereby preventing the actions of endogenous histamine and providing temporary relief from allergic symptoms .
Mechanism of Action
Target of Action
Antazoline Sulfate primarily targets the Histamine H1 receptor . This receptor plays a crucial role in mediating allergic reactions and inflammatory responses .
Mode of Action
This compound acts as an antagonist at the Histamine H1 receptor . This action blocks the effects of endogenous histamine, a compound that can cause symptoms such as itching, redness, and swelling .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the histamine signaling pathway . By blocking the H1 receptor, this compound inhibits the action of histamine, leading to a decrease in symptoms associated with allergic reactions . This compound is metabolized into at least 15 metabolites, with CYP2D6 being the main cytochrome P450 isoform involved in its metabolism .
Pharmacokinetics
It has been observed that this compound has a relatively high volume of distribution and is eliminated quickly from the body .
Result of Action
The primary result of this compound’s action is the temporary relief of the negative symptoms brought on by histamine , such as nasal congestion and allergic conjunctivitis . This is achieved by blocking the action of endogenous histamine .
Biochemical Analysis
Biochemical Properties
Antazoline Sulfate acts as a histamine H1 receptor antagonist . It selectively binds to but does not activate histamine H1 receptors, thereby blocking the actions of endogenous histamine . This interaction with histamine H1 receptors is the primary biochemical reaction involving this compound.
Cellular Effects
The primary cellular effect of this compound is the temporary relief of the negative symptoms brought on by histamine . This includes symptoms such as nasal congestion and allergic conjunctivitis .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to the histamine H1 receptor . This blocks the action of endogenous histamine, which subsequently leads to temporary relief of the negative symptoms brought on by histamine .
Dosage Effects in Animal Models
Information on the effects of varying dosages of this compound in animal models is currently limited. It is known that this compound is used in veterinary medicine as a topical treatment for allergic conjunctivitis .
Metabolic Pathways
This compound is metabolized in the body, with CYP2D6 and CYP2C19 enzymes playing a role in its metabolism . The main Phase I metabolite is formed by the removal of phenyl and another metabolite with hydroxyl in the para position of phenyl .
Transport and Distribution
Given its use in relieving nasal congestion and allergic conjunctivitis, it can be inferred that it is likely distributed to the areas of the body where these conditions occur .
Subcellular Localization
As a histamine H1 receptor antagonist, it is likely that it interacts with these receptors located on the cell membrane .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of antazoline sulfate involves the reaction of N-benzylaniline with glyoxal in the presence of ammonium acetate to form the imidazoline ring. The reaction typically occurs under reflux conditions in ethanol. The resulting product is then treated with sulfuric acid to obtain this compound .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet pharmaceutical standards .
Types of Reactions:
Reduction: The compound can also be reduced, although this is less common in typical pharmaceutical applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products:
Oxidation: Oxidized metabolites with hydroxyl or carbonyl groups.
Reduction: Reduced forms of the imidazoline ring.
Substitution: Halogenated or nitrated derivatives of this compound.
Scientific Research Applications
Antazoline sulfate has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of antihistamine activity and receptor binding.
Biology: Investigated for its effects on histamine receptors and its role in allergic reactions.
Medicine: Utilized in the treatment of allergic conjunctivitis and nasal congestion.
Industry: Employed in the formulation of pharmaceutical products, particularly eye drops and nasal sprays.
Comparison with Similar Compounds
Diphenhydramine: Another first-generation antihistamine with similar anticholinergic properties.
Chlorpheniramine: Known for its antihistamine activity but with a different chemical structure.
Clemastine: A first-generation antihistamine with a longer duration of action compared to antazoline sulfate.
Uniqueness: this compound is unique in its combination with naphazoline for the treatment of allergic conjunctivitis. Its dual action as an antihistamine and anticholinergic agent makes it particularly effective for relieving nasal congestion and eye irritation .
Properties
IUPAC Name |
N-benzyl-N-(4,5-dihydro-1H-imidazol-2-ylmethyl)aniline;sulfuric acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3.H2O4S/c1-3-7-15(8-4-1)13-20(14-17-18-11-12-19-17)16-9-5-2-6-10-16;1-5(2,3)4/h1-10H,11-14H2,(H,18,19);(H2,1,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWOSJBSLQYMGDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)CN(CC2=CC=CC=C2)C3=CC=CC=C3.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30179096 | |
Record name | Antazoline sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30179096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84803-70-3, 24359-81-7 | |
Record name | 1H-Imidazole-2-methanamine, 4,5-dihydro-N-phenyl-N-(phenylmethyl)-, sulfate (2:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=84803-70-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Antazoline sulfate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024359817 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Antazoline sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30179096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Antazoline sulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ANTAZOLINE SULFATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6T74I07212 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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